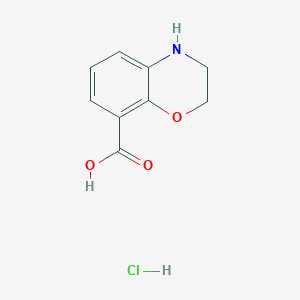
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide, also known as BDBES, is a sulfonamide compound that has gained interest in scientific research due to its potential as a therapeutic agent. BDBES has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide is not fully understood. However, it is believed that N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide may exert its effects by modulating various signaling pathways in cells. For example, N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. For example, N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases. N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide has also been found to decrease the production of pro-inflammatory cytokines and chemokines. These effects suggest that N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide may have potential as an anti-inflammatory and anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further study as a potential therapeutic agent. However, one limitation of using N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide in lab experiments is that it can be difficult to synthesize and purify, which may limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide for these conditions. Another area of interest is the development of new synthesis methods and purification techniques for N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide, which may improve its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide and its effects on various signaling pathways in cells.
Synthesemethoden
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide can be synthesized through a multistep reaction process that involves the reaction of various reagents, including butylamine, ethyl acetate, and sulfuryl chloride. The synthesis of N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide requires careful attention to reaction conditions and purification methods to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various scientific research fields. One study found that N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study found that N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide could inhibit the growth of cancer cells in vitro. These findings suggest that N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide may have potential as a therapeutic agent for a variety of diseases.
Eigenschaften
IUPAC Name |
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4S/c1-5-8-9-16-21(17,18)15-11-13(19-6-2)12(4)10-14(15)20-7-3/h10-11,16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMYSKKBHVLGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

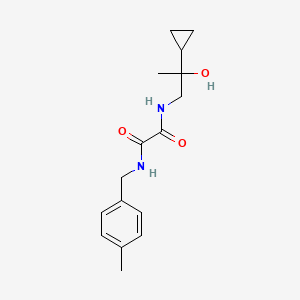


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629693.png)

![6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2629696.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2629699.png)

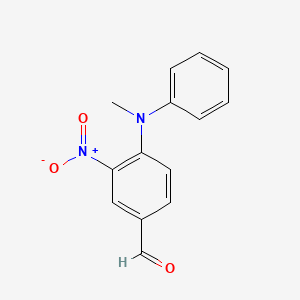

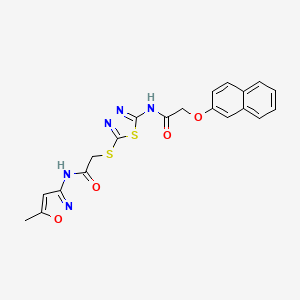
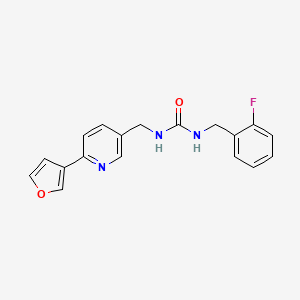
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2629707.png)
